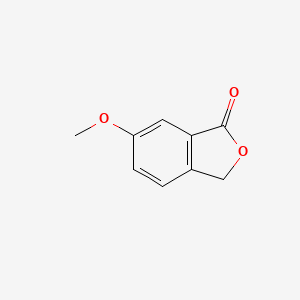

6-Methoxyphthalide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-7-3-2-6-5-12-9(10)8(6)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGQYRDJSUITQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(COC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40317624 | |

| Record name | 6-Methoxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4741-63-3 | |

| Record name | 6-Methoxyphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxyphthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004741633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4741-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXYPHTHALIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Methoxyphthalide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyphthalide, systematically known as 6-methoxy-3H-isobenzofuran-1-one, is a bicyclic aromatic lactone. It belongs to the broader class of phthalides, a group of compounds that feature a γ-lactone ring fused to a benzene ring. The isobenzofuran-1(3H)-one core is a prevalent scaffold in numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[1][2] The presence of a methoxy group on the aromatic ring at the 6-position can significantly influence the molecule's electronic properties and biological interactions, making this compound a compound of interest for further investigation in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and a discussion of its potential biological significance based on the activities of structurally related compounds.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a five-membered lactone ring fused to a benzene ring, with a methoxy group substituent at the 6-position of the bicyclic system.

-

IUPAC Name: 6-methoxy-3H-2-benzofuran-1-one[1]

-

CAS Number: 4741-63-3[1]

-

Molecular Formula: C₉H₈O₃[1]

-

Molecular Weight: 164.16 g/mol [1]

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of this compound are essential for its characterization, purification, and structural elucidation.

Physical Properties

| Property | Value | Source |

| Melting Point | 119.5-120 °C | [2][3] |

| Boiling Point | 360.4±42.0 °C (Predicted) | [2] |

| Appearance | White solid | [1] |

| Solubility | Soluble in acetone, methanol. | [1] |

Spectroscopic Data

The following spectroscopic data provides the structural fingerprint of this compound.

-

¹H NMR (300 MHz, MeOD-d₄, δ in ppm): [1]

-

7.22–7.38 (m, 3H, Ar-H)

-

5.26 (s, 2H, -CH₂-)

-

3.87 (s, 3H, -OCH₃)

-

-

¹³C NMR (75 MHz, MeOD-d₄, δ in ppm): [1]

-

171.4 (C=O)

-

160.8 (Ar-C)

-

139.1 (Ar-C)

-

127.3 (Ar-C)

-

123.3 (Ar-CH)

-

123.1 (Ar-CH)

-

107.7 (Ar-CH)

-

69.7 (-CH₂-)

-

56.0 (-OCH₃)

-

-

Infrared (IR) Spectroscopy (cm⁻¹): [1]

-

3003, 2925, 2837 (C-H stretching)

-

1733 (C=O, lactone)

-

1600, 1585, 1488 (C=C, aromatic)

-

1267, 1028 (C-O stretching)

-

-

High-Resolution Mass Spectrometry (HRMS): [1]

-

m/z [M+H]⁺: Calculated for C₉H₉O₃⁺: 165.0552; Found: 165.0608.

-

Synthesis of this compound

A reliable method for the synthesis of this compound involves a palladium-catalyzed C-H activation/carbonylation approach starting from 3-methoxybenzoic acid.[1]

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol describes the synthesis of this compound from commercially available starting materials.

Materials and Reagents:

-

3-Methoxybenzoic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Dibromomethane (CH₂Br₂)

-

Celite

-

Acetone

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a 40 ml reaction tube equipped with a magnetic stir bar, add 3-methoxybenzoic acid (1064 mg, 7.00 mmol), palladium(II) acetate (156.8 mg, 0.70 mmol), and potassium dihydrogen phosphate (3654 mg, 21.0 mmol).[1]

-

Add dibromomethane (28 ml) to the reaction tube.[1]

-

Seal the tube with a Teflon cap and stir the reaction mixture at 140 °C for 36 hours.[1]

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst and inorganic salts.[1]

-

Concentrate the filtrate under reduced pressure to remove the dibromomethane.[1]

-

Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

-

Crystals suitable for analysis can be obtained by slow evaporation from an acetone solution at room temperature.[1]

Causality Behind Experimental Choices:

-

Palladium(II) acetate serves as the catalyst for the C-H activation and subsequent carbonylation reaction, which is a modern and efficient method for forming the lactone ring.

-

Potassium dihydrogen phosphate acts as a base and potentially as a ligand to facilitate the catalytic cycle.

-

Dibromomethane functions as both the solvent and the source of the methylene bridge that forms the lactone ring.

-

The high reaction temperature (140 °C) is necessary to overcome the activation energy for the C-H bond cleavage.

Synthesis Workflow Diagram

Caption: Palladium-catalyzed synthesis workflow for this compound.

Potential Biological Activities and Applications

While specific biological studies on this compound are limited, the isobenzofuran-1(3H)-one scaffold is a well-established pharmacophore present in many biologically active compounds.[1][2] This provides a strong rationale for investigating the therapeutic potential of this compound.

The broader class of phthalides has been reported to exhibit a range of activities, including:

-

Antibacterial and Antifungal Activity: Many natural and synthetic phthalides have shown inhibitory effects against various microbial strains.[1]

-

Antioxidant Properties: The aromatic ring system can partake in radical scavenging activities.[1]

-

Anticonvulsant Effects: Certain phthalide derivatives have demonstrated activity in models of epilepsy.[1]

-

Anti-inflammatory Activity: Related methoxy-containing flavonoids have been shown to reduce the expression of pro-inflammatory mediators.

-

Neuroprotective Potential: The core structure is found in compounds investigated for neurodegenerative diseases.

-

Antiproliferative Activity: Some C-3 functionalized isobenzofuran-1(3H)-ones have shown cytotoxicity against cancer cell lines.[1]

-

Antidepressant Activity: Novel derivatives of isobenzofuran-1(3H)-one are being explored for their effects on serotonin reuptake.

Logical Relationship of Potential Therapeutic Applications

Caption: Potential therapeutic avenues for this compound based on its structural class.

Safety and Handling

Based on the GHS information provided for this compound and safety data for structurally related compounds, the following precautions should be observed:

-

Hazard Identification: Harmful if swallowed and causes serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5][6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[5][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical advice.

-

Skin: In case of contact, wash off with soap and plenty of water.[5]

-

Ingestion: If swallowed, rinse mouth with water and consult a physician.[6]

-

Inhalation: If inhaled, move the person into fresh air.[7]

-

Conclusion

This compound is a well-characterized compound with a straightforward synthetic route. While direct biological data is sparse, its core structure is a "privileged scaffold" in medicinal chemistry, suggesting a high potential for diverse pharmacological activities. The information presented in this guide, from its fundamental properties and synthesis to the logical extrapolation of its potential bioactivities, provides a solid foundation for researchers and drug development professionals to explore the future applications of this intriguing molecule. Further investigation into its specific biological targets and mechanisms of action is warranted and could unveil novel therapeutic opportunities.

References

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic effects of 6-hydroxydopamine, merocyanine-540 and related compounds on human neuroblastoma and hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-METHOXY-3 H-ISOBENZOFURAN-1-ONE [myskinrecipes.com]

- 8. Biochemical and cytotoxic actions of 3,6-dihydroxy-4,5-dimethylphthalaldehyde in sarcoma 180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Isolation of 6-Methoxyphthalide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Methoxyphthalide

This compound, a member of the phthalide class of organic compounds, is a naturally occurring lactone characterized by a bicyclic structure. Its significance in the scientific community stems from its role as a key intermediate and a bioactive molecule. Phthalides, in general, are recognized for a wide spectrum of pharmacological activities, and this compound serves as a crucial scaffold in the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its natural origins, biosynthetic pathways, and the technical methodologies required for its efficient isolation and purification, aiming to equip researchers with the foundational knowledge necessary for leveraging this compound in further studies and drug development endeavors.

Part 1: Natural Occurrence and Biosynthesis

Distribution in Fungal and Plant Kingdoms

This compound and its hydroxylated precursor, 6-hydroxymellein, are primarily synthesized by various fungal species, particularly within the Penicillium genus. These compounds are classified as polyketides, a diverse group of secondary metabolites.

-

Fungal Sources: Several species of Penicillium, such as Penicillium crustosum and the marine-derived Penicillium pinophilum, have been identified as producers of phthalide derivatives.[1][2] In these fungi, the production of such metabolites is often influenced by culture conditions and the presence of specific precursor molecules in the growth medium.[3][4]

-

Plant Sources: While fungi are the more prominent source, related phthalides are well-documented in plants of the Apiaceae family, such as Angelica sinensis (Danggui) and Ligusticum porteri (Osha).[5][6][7] These plants produce a rich array of phthalides, which contribute to their medicinal properties.[8][9] The direct isolation of this compound from plants is less common than its hydroxylated analogs, which can be key intermediates.

Biosynthesis Pathway: A Polyketide Origin

The biosynthesis of this compound begins with the polyketide pathway, a major route for the formation of secondary metabolites in fungi and plants. The pathway is initiated by a multi-functional enzyme, a polyketide synthase (PKS).

The core structure is assembled through the sequential condensation of acetyl-CoA and malonyl-CoA units. For 6-hydroxymellein, the immediate precursor, this involves the condensation of one acetyl-CoA with four malonyl-CoA molecules.[10] The final step to yield this compound is a methylation reaction, catalyzed by an O-methyltransferase, which transfers a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group at the C-6 position.[10]

Part 2: A Practical Guide to Isolation and Purification

The successful isolation of this compound from a complex natural matrix is a multi-step process that requires careful optimization at each stage. The general workflow involves extraction, chromatographic separation, and final purification, often by crystallization.

Step 1: Extraction from the Matrix

The primary goal of extraction is to efficiently transfer the target analyte from the solid biological matrix into a liquid solvent, while minimizing the co-extraction of interfering substances.

Causality of Solvent Choice: The selection of a solvent is dictated by the polarity of this compound. As a moderately polar molecule, solvents like ethyl acetate (EtOAc), methanol (MeOH), or acetone are effective. Ethyl acetate is often preferred for initial extraction from fungal cultures as it selectively extracts a range of secondary metabolites while leaving behind highly polar compounds like sugars and salts. For plant materials, a sequential extraction with solvents of increasing polarity (e.g., hexane followed by ethyl acetate, then methanol) can be beneficial for pre-fractionation.[5]

Protocol: Solvent Extraction of Fungal Culture

-

Culture Separation: Separate the fungal mycelium from the liquid broth by vacuum filtration. Both the mycelium and the broth should be extracted as the compound may be intra- or extra-cellular.

-

Broth Extraction: Transfer the filtered broth to a separatory funnel. Add an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes, periodically venting the funnel. Allow the layers to separate and collect the upper organic layer. Repeat this process three times to ensure exhaustive extraction.

-

Mycelium Extraction: Submerge the collected mycelium in methanol and sonicate for 30 minutes in an ultrasonic bath. This disrupts the cell walls to release intracellular metabolites. Filter the mixture and collect the methanol extract.

-

Combine and Concentrate: Pool all organic extracts (ethyl acetate and methanol). Remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent thermal degradation. The resulting residue is the crude extract.

Step 2: Chromatographic Purification

Chromatography is the cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[5] A multi-step approach is typically required.

Protocol: Two-Step Chromatographic Purification

A. Initial Cleanup: Vacuum Liquid Chromatography (VLC) / Column Chromatography

-

Rationale: This initial step aims to rapidly separate the crude extract into several fractions of decreasing polarity, isolating the phthalide-containing fractions from pigments, lipids, and highly polar impurities. Silica gel is the most common stationary phase for this purpose.[5]

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase: A step gradient of hexane and ethyl acetate.

-

Procedure:

-

Adsorb the crude extract onto a small amount of silica gel until a dry, free-flowing powder is obtained.

-

Prepare a silica gel column in a glass column, packed using a hexane slurry.

-

Carefully load the adsorbed sample onto the top of the column.

-

Elute the column with a step gradient of increasing polarity, starting with 100% hexane, then progressing through mixtures like 95:5, 90:10, 80:20 (Hexane:EtOAc), and finally 100% EtOAc.

-

Collect fractions of 20-50 mL and monitor their composition using Thin Layer Chromatography (TLC).

-

Combine fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available) or fractions with similar profiles.

-

B. Final Purification: Preparative High-Performance Liquid Chromatography (HPLC)

-

Rationale: Preparative HPLC offers high resolution to separate this compound from closely related analogs and isomers.[6] A reversed-phase (C18) column is typically effective for separating moderately polar compounds.[5][8][11]

-

Stationary Phase: C18 silica gel (e.g., 10 µm particle size).

-

Mobile Phase: An isocratic or gradient system of water and methanol (MeOH) or acetonitrile (ACN).

-

Procedure:

-

Dissolve the enriched fraction from the previous step in a minimal amount of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Develop an analytical HPLC method first to determine the optimal mobile phase composition and retention time. A typical starting point is a 70:30 Methanol:Water mixture.

-

Scale up the method to a preparative column. Inject the sample and collect the eluent corresponding to the target peak using a fraction collector.

-

Pool the pure fractions and remove the solvent under reduced pressure.

-

Step 3: Crystallization

Crystallization is the ultimate step for obtaining a highly pure, stable solid product. It relies on the principle of growing a crystalline solid from a supersaturated solution.

Protocol: Slow Evaporation Crystallization

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., acetone or chloroform).

-

Induce Supersaturation: Place the solution in a small vial, loosely covered with perforated aluminum foil. This allows the solvent to evaporate slowly over several hours to days.

-

Crystal Growth: As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. It is crucial to leave the vial undisturbed during this period to allow for the growth of well-formed single crystals.

-

Isolation: Once crystals have formed, carefully decant the remaining solvent (mother liquor) and wash the crystals with a small amount of a "poor" solvent (e.g., cold hexane) in which the compound is insoluble.

-

Drying: Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator.

Part 3: Structural Characterization and Purity Analysis

Once isolated, the identity and purity of the compound must be rigorously confirmed using a combination of spectroscopic and analytical techniques.

Structural Elucidation

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is used to determine its elemental formula (e.g., C9H8O3 for this compound).[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.[13][14]

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure.[13]

-

| Technique | Information Provided | Typical Application for this compound |

| HRMS | Exact mass and elemental composition. | Confirms the molecular formula C₉H₈O₃. |

| ¹H NMR | Proton environment and connectivity. | Identifies aromatic protons, methylene protons of the lactone ring, and methyl protons of the methoxy group. |

| ¹³C NMR | Carbon skeleton. | Confirms 9 distinct carbon signals, including carbonyl, aromatic, and aliphatic carbons. |

| HMBC | Long-range (2-3 bond) H-C correlations. | Connects the methoxy protons to the aromatic ring at C-6 and confirms the overall structure.[13] |

Table 1: Spectroscopic techniques for structural validation.

Purity Assessment

Analytical HPLC is the gold standard for assessing the purity of the isolated compound.

| Parameter | Typical Conditions |

| Column | Analytical C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution: Water (A) and Acetonitrile (B). Start at 70% A, ramp to 100% B over 20 min. |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Table 2: Typical analytical HPLC parameters for purity analysis.

A purity of ≥98% is generally considered acceptable for most research applications.

Conclusion

The isolation of this compound from natural sources is a systematic process that integrates classical phytochemistry with modern analytical science. A thorough understanding of its natural distribution and biosynthetic origins in fungi and plants informs the development of a robust isolation strategy. By carefully selecting extraction solvents and employing a multi-step chromatographic purification scheme, researchers can obtain this valuable polyketide in high purity. Rigorous structural confirmation using MS and NMR spectroscopy is the final, critical step that validates the identity of the isolated compound, making it ready for application in drug discovery, synthetic chemistry, and biological research.

References

- 1. researchgate.net [researchgate.net]

- 2. Secondary Metabolites from Penicillium pinophilum SD-272, a Marine Sediment-Derived Fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantitative HPLC method for determining two of the major active phthalides from Ligusticum porteri roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. html.rhhz.net [html.rhhz.net]

- 10. 6-methoxymellein biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Phthalide mono- and dimers from the rhizomes of Angelica sinensis and their anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. bg.copernicus.org [bg.copernicus.org]

6-Methoxyphthalide: A Technical Guide to Investigating its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Phthalides, a class of bicyclic aromatic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] Naturally occurring and synthetic phthalide derivatives have demonstrated promising therapeutic potential, including neuroprotective, anti-inflammatory, and anti-cancer properties.[3][4][[“]] This technical guide focuses on 6-methoxyphthalide, a specific analogue, and provides a comprehensive framework for elucidating its mechanism of action. While direct studies on this compound are limited, this document synthesizes the extensive knowledge of the phthalide scaffold to propose likely biological targets and signaling pathways. Furthermore, it offers detailed, field-proven experimental protocols to systematically investigate these hypotheses, enabling researchers to unlock the therapeutic potential of this intriguing molecule.

Introduction: The Phthalide Scaffold and the Significance of the 6-Methoxy Substitution

The core structure of phthalide, an isobenzofuranone, serves as a privileged scaffold in the development of bioactive molecules.[6] Compounds such as ligustilide and (n)-butylphthalide, isolated from medicinal plants like Angelica sinensis, have been extensively studied and have shown a broad spectrum of pharmacological effects.[7][8] These effects are attributed to their ability to modulate various cellular processes, including inflammation, apoptosis, and angiogenesis.[9][10][11]

The introduction of a methoxy group at the 6-position of the phthalide ring is a critical structural modification. In medicinal chemistry, methoxylation can significantly alter a molecule's physicochemical properties, including:

-

Lipophilicity: Influencing membrane permeability and cellular uptake.

-

Metabolic Stability: Affecting the compound's half-life and bioavailability.

-

Target Binding: Potentially enhancing or altering the interaction with specific biological targets through hydrogen bonding or steric effects.

Therefore, it is hypothesized that the 6-methoxy substitution on the phthalide core could modulate its known biological activities or confer novel pharmacological properties.

Postulated Mechanisms of Action and Investigative Strategies

Based on the established pharmacology of the phthalide class of compounds, we can postulate several key mechanisms through which this compound may exert its biological effects. This section outlines these potential mechanisms and provides detailed experimental workflows to test these hypotheses.

Anti-Inflammatory Activity

Phthalide derivatives are well-documented for their potent anti-inflammatory effects.[12][13] The mechanism often involves the suppression of key inflammatory mediators and signaling pathways.

Hypothesized Mechanism: this compound mitigates inflammatory responses by inhibiting the production of pro-inflammatory mediators and modulating key signaling cascades such as NF-κB and MAPK.

Experimental Workflow:

Caption: Workflow for investigating the anti-inflammatory effects of this compound.

Detailed Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

Data Analysis: Determine the IC₅₀ value for the inhibition of NO production.

Data Presentation:

| Compound | IC₅₀ for NO Inhibition (µM) |

| This compound | Experimental Value |

| Dexamethasone (Positive Control) | Experimental Value |

Neuroprotective Effects

Several phthalides have demonstrated significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases and ischemic stroke.[8][10]

Hypothesized Mechanism: this compound protects neuronal cells from excitotoxicity and oxidative stress-induced apoptosis by modulating key survival and death pathways.

Experimental Workflow:

Caption: Workflow for assessing the neuroprotective effects of this compound.

Detailed Protocol: Neuroprotection against Glutamate-Induced Excitotoxicity

-

Cell Culture: Culture SH-SY5Y neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seeding: Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to differentiate by treating with 10 µM retinoic acid for 5-7 days.

-

Treatment: Pre-treat the differentiated cells with various concentrations of this compound for 2 hours.

-

Induction of Excitotoxicity: Add glutamate to a final concentration of 20 mM to all wells except the negative control.

-

Incubation: Incubate for 24 hours.

-

MTT Assay for Cell Viability:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Data Presentation:

| Treatment | Cell Viability (%) |

| Control | 100 |

| Glutamate (20 mM) | Experimental Value |

| Glutamate + this compound (1 µM) | Experimental Value |

| Glutamate + this compound (10 µM) | Experimental Value |

| Glutamate + this compound (50 µM) | Experimental Value |

Anti-Tumor Activity

The phthalide scaffold has been explored for its anti-cancer properties, with some derivatives showing cytotoxic and anti-proliferative effects against various cancer cell lines.[4][14]

Hypothesized Mechanism: this compound inhibits cancer cell proliferation by inducing cell cycle arrest and apoptosis. It may also possess anti-angiogenic properties.

Experimental Workflow:

Caption: Workflow for evaluating the anti-tumor potential of this compound.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa) and treat with this compound at its IC₅₀ concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Control (24h) | Experimental Value | Experimental Value | Experimental Value |

| 6-MP (24h) | Experimental Value | Experimental Value | Experimental Value |

| Control (48h) | Experimental Value | Experimental Value | Experimental Value |

| 6-MP (48h) | Experimental Value | Experimental Value | Experimental Value |

Concluding Remarks and Future Directions

This guide provides a foundational framework for the systematic investigation of the mechanism of action of this compound. The proposed experimental workflows, rooted in the established biological activities of the broader phthalide class, offer a logical and scientifically rigorous approach to elucidating its therapeutic potential.

Future research should focus on:

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, and in silico modeling to identify the direct molecular targets of this compound.

-

In Vivo Efficacy: Validating the in vitro findings in relevant animal models of inflammation, neurodegeneration, and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound analogues to optimize potency and selectivity.

By following the methodologies outlined in this guide, researchers can significantly advance our understanding of this compound's pharmacology and pave the way for its potential development as a novel therapeutic agent.

References

- 1. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in natural phthalides: Distribution, chemistry, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. consensus.app [consensus.app]

- 6. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Butylphthalide? [synapse.patsnap.com]

- 9. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiangiogenic activity of phthalides-enriched Angelica Sinensis extract by suppressing WSB-1/pVHL/HIF-1α/VEGF signaling in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effect of natural and semi-synthetic phthalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel phthalide compounds from Sparassis crispa (Hanabiratake), Hanabiratakelide A-C, exhibiting anti-cancer related activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to the Characterization of 6-Methoxyphthalide

Introduction: The Significance of 6-Methoxyphthalide and the Imperative of Rigorous Spectroscopic Verification

This compound, a naturally occurring lactone, has garnered interest within the scientific community for its presence in various plant species and its potential as a synthetic intermediate in the development of novel therapeutic agents. The precise and unambiguous structural elucidation of this compound is a foundational requirement for any research or development endeavor. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—employed for the comprehensive characterization of this compound.

This document is designed for researchers, scientists, and drug development professionals, offering not only the characteristic spectral data but also the underlying principles and experimental considerations that ensure data integrity and confident structural assignment. By integrating detailed protocols with expert insights, this guide aims to establish a self-validating framework for the spectroscopic analysis of this compound, fostering scientific rigor and reproducibility.

Molecular Structure of this compound

To provide a clear visual reference, the molecular structure of this compound is presented below. This foundational understanding is crucial for the interpretation of the spectroscopic data that follows.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound provides a unique fingerprint of its proton environments. The chemical shifts (δ), multiplicities, and coupling constants (J) are crucial for assigning each proton to its specific position within the molecule.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4 | 7.42 | d | 8.2 |

| H-5 | 7.15 | dd | 8.2, 2.4 |

| H-7 | 7.08 | d | 2.4 |

| O-CH₂ | 5.32 | s | - |

| O-CH₃ | 3.88 | s | - |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield chemical shifts of the aromatic protons (H-4, H-5, and H-7) are characteristic of their attachment to an electron-deficient aromatic ring. The observed multiplicities and coupling constants are consistent with the substitution pattern. For instance, the doublet observed for H-4 with a coupling constant of 8.2 Hz indicates a strong ortho-coupling to H-5. H-5, in turn, appears as a doublet of doublets due to its ortho-coupling with H-4 and a weaker meta-coupling with H-7. The singlet for the benzylic methylene protons (O-CH₂) at 5.32 ppm is a key indicator of the phthalide ring system, while the singlet at 3.88 ppm is characteristic of the methoxy group protons.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O | 170.9 |

| C-6 | 160.0 |

| C-3a | 142.1 |

| C-7a | 126.3 |

| C-4 | 125.7 |

| C-5 | 119.0 |

| C-7 | 108.0 |

| O-CH₂ | 69.4 |

| O-CH₃ | 55.9 |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The most downfield signal at 170.9 ppm is unequivocally assigned to the carbonyl carbon of the lactone. The aromatic carbons appear in the expected region of 108-160 ppm, with the carbon attached to the electron-donating methoxy group (C-6) being the most deshielded. The aliphatic carbons of the methylene group (O-CH₂) and the methoxy group (O-CH₃) are observed at 69.4 and 55.9 ppm, respectively, which are characteristic chemical shifts for such functionalities.[6]

Experimental Protocol for NMR Analysis

Trustworthiness: A Self-Validating Protocol

This protocol is designed to ensure high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak that is easily identifiable.[7][8]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve a sharp, symmetrical peak for the TMS signal.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse-acquire sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H NMR spectrum.

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][10]

Characteristic IR Absorption Bands

The IR spectrum of this compound displays characteristic absorption bands that correspond to its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3050-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1760 | C=O stretch | γ-Lactone |

| 1600, 1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1050 | C-O stretch | Lactone |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

Expertise & Experience: Interpreting the IR Spectrum

The most prominent and diagnostic peak in the IR spectrum of this compound is the strong absorption around 1760 cm⁻¹, which is characteristic of the carbonyl stretching vibration of a five-membered lactone (γ-lactone). The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations around 1600 and 1480 cm⁻¹ confirms the presence of the benzene ring.[9] The aliphatic C-H stretching bands below 3000 cm⁻¹ are due to the methylene and methoxy groups. The strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹ are attributed to the C-O stretching vibrations of the aryl ether and the lactone, respectively.[11]

Experimental Protocol for FT-IR Analysis (Solid Sample)

Trustworthiness: A Self-Validating Protocol

This protocol ensures the acquisition of a high-quality IR spectrum for a solid sample like this compound.[12][13]

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (2-5 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[14][15]

-

Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

-

Using a pipette, apply a drop of the solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[12]

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Caption: Experimental workflow for FT-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.[16][17]

Mass Spectrometry Data

Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 164 | 100 | [M]⁺ (Molecular Ion) |

| 134 | 80 | [M - CH₂O]⁺ |

| 106 | 60 | [M - CO - CH₂O]⁺ |

| 78 | 40 | [C₆H₆]⁺ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

Expertise & Experience: Interpreting the Mass Spectrum

The mass spectrum of this compound shows a prominent molecular ion peak ([M]⁺) at m/z 164, which corresponds to its molecular weight. This is a crucial piece of information for confirming the elemental composition of the molecule. The fragmentation pattern provides further structural evidence. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a formaldehyde radical (CH₂O), resulting in the peak at m/z 134. Subsequent loss of carbon monoxide (CO) from the lactone ring can lead to the fragment at m/z 106. The peak at m/z 78 is indicative of a benzene ring fragment.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for GC-MS Analysis

Trustworthiness: A Self-Validating Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates components of a mixture before their individual mass analysis.[18][19][20]

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[21]

-

-

GC-MS Instrument Setup:

-

Use a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent).

-

Set the injector temperature to ensure efficient vaporization of the sample (e.g., 250 °C).

-

Program the oven temperature to achieve good separation from any potential impurities. A typical program might start at a low temperature (e.g., 70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

-

Use helium as the carrier gas at a constant flow rate.

-

The mass spectrometer should be operated in Electron Ionization (EI) mode, typically at 70 eV.[22]

-

Set the mass scan range to cover the expected molecular weight and fragment ions (e.g., m/z 40-300).

-

-

Data Acquisition and Analysis:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion and the major fragment ions.

-

Conclusion: A Unified Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy meticulously map out the carbon-hydrogen framework, IR spectroscopy rapidly identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides valuable fragmentation information.

By adhering to the detailed experimental protocols and understanding the principles behind the data interpretation, researchers can confidently and accurately verify the structure and purity of this compound. This rigorous, multi-faceted approach is indispensable for ensuring the quality and reliability of scientific research and development in which this compound is utilized.

References

- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 6. researchgate.net [researchgate.net]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. FT-IR Spectra [chemanalytical.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. eng.uc.edu [eng.uc.edu]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide | Semantic Scholar [semanticscholar.org]

- 20. Sample preparation GC-MS [scioninstruments.com]

- 21. uoguelph.ca [uoguelph.ca]

- 22. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-Methoxyphthalide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-Methoxyphthalide, a member of the bioactive class of phthalide compounds. While direct research on this specific molecule is emerging, this document synthesizes available data, explores the broader context of phthalide pharmacology, and outlines potential avenues for future investigation. We will delve into its chemical characteristics, plausible synthetic routes, and extrapolate its potential biological activities and mechanisms of action based on the well-documented properties of related compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic promise of this compound.

Introduction to the Phthalide Class of Compounds

Phthalides, also known as isobenzofuranones, are a class of bicyclic aromatic lactones that are widely distributed in the plant and fungal kingdoms.[1][2][3] Many plants containing phthalides have a long history of use in traditional medicine across Asia, Europe, and North America for treating a variety of ailments.[4] This class of compounds is characterized by a γ-lactone ring fused to a benzene ring.

The core structure of phthalides allows for extensive chemical modification, leading to a diverse array of natural and synthetic derivatives. These modifications significantly influence their biological activity.

The Therapeutic Significance of Phthalides

Scientific research has validated many of the traditional uses of phthalide-containing plants, revealing a broad spectrum of pharmacological activities. These include:

-

Neuroprotective Effects: Certain phthalides, such as n-butylphthalide, have been investigated and even approved for the treatment of ischemic stroke.[2] They are believed to exert their effects through mechanisms like anti-inflammatory action, reduction of oxidative stress, and protection against apoptosis in neuronal cells.

-

Antimicrobial Activity: Many naturally occurring phthalides exhibit significant antibacterial and antifungal properties.[1]

-

Anti-inflammatory and Analgesic Effects: Phthalides have been shown to modulate inflammatory pathways, potentially by inhibiting enzymes involved in the inflammatory cascade.[5]

-

Anticancer Properties: Some phthalide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7]

The diverse biological activities of phthalides make them a compelling subject for drug discovery and development.

This compound: A Profile

This compound, with the chemical name 6-Methoxyisobenzofuran-1(3H)-one, is a specific derivative within the phthalide family.[8]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | [8] |

| Molecular Weight | 164.16 g/mol | PubChem |

| CAS Number | 4741-63-3 | PubChem |

| Appearance | Crystalline solid (predicted) | - |

| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | - |

Note: Some physical properties are predicted based on the general characteristics of phthalides and may require experimental verification.

Structural Elucidation

The structure of this compound consists of the core isobenzofuran-1(3H)-one skeleton with a methoxy group substituted at the 6th position of the benzene ring.[8]

Caption: Chemical structure of this compound.

Synthesis of this compound

While specific, optimized synthetic protocols for this compound are not widely published in peer-reviewed literature, its synthesis can be approached through established methods for phthalide and isobenzofuranone formation. A plausible retro-synthetic analysis suggests that 3-methoxybenzoic acid could serve as a suitable starting material.

Proposed Synthetic Pathway

A potential synthetic route involves the palladium-catalyzed carbonylation of a methoxy-substituted bromobenzyl alcohol or a related derivative. An alternative approach described for the synthesis of the isomeric 5-methoxyisobenzofuran-1(3H)-one involves a palladium-catalyzed intramolecular C-H functionalization of the corresponding methoxybenzoic acid.[9]

A documented synthesis of 6-Methoxyisobenzofuran-1(3H)-one involved the reaction of 3-methoxybenzoic acid with dibromomethane in the presence of Palladium (II) acetate and potassium dihydrogen phosphate at elevated temperatures.[8]

Experimental Protocol (Based on a similar synthesis): [8]

-

Reaction Setup: A reaction tube equipped with a magnetic stir bar is charged with 3-methoxybenzoic acid, Palladium (II) acetate, potassium dihydrogen phosphate, and dibromomethane.

-

Reaction Conditions: The tube is sealed and the reaction mixture is stirred at 140°C for 36 hours.

-

Workup and Purification: After cooling, the mixture is filtered through celite. The filtrate is then concentrated under reduced pressure, and the residue is purified by silica gel column chromatography.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Mechanisms of Action

Given the limited direct biological data on this compound, its potential pharmacological profile can be inferred from the activities of the broader phthalide class and other methoxy-substituted aromatic compounds.

Potential Therapeutic Areas

-

Neuroprotection: The presence of the phthalide core suggests potential neuroprotective effects. Like other phthalides, it may mitigate neuronal damage in conditions like ischemic stroke or neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1]

-

Anti-inflammatory Activity: The phthalide structure is associated with anti-inflammatory properties.[5] this compound could potentially inhibit key inflammatory mediators.

-

Antimicrobial Effects: As many phthalides exhibit antibacterial and antifungal activity, this compound is a candidate for investigation as a novel antimicrobial agent.[1]

-

Anticancer Potential: The antiproliferative activity of some phthalide and naphthalene derivatives against cancer cell lines suggests that this compound could be explored for its anticancer properties.[6][7]

Postulated Mechanisms of Action

The mechanisms underlying the potential bioactivities of this compound are likely multifaceted and may involve:

-

Modulation of Inflammatory Pathways: Inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or modulation of signaling pathways like NF-κB.

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and reduction of oxidative stress, which is implicated in numerous diseases.

-

Interaction with Cellular Receptors and Ion Channels: The methoxy group can influence the electronic properties of the molecule, potentially affecting its binding affinity to various biological targets.[5]

Caption: Postulated mechanisms and therapeutic outcomes of this compound.

Future Research and Drug Development Directions

The study of this compound is in its nascent stages, presenting a fertile ground for further research and potential drug development. Key areas for future investigation include:

-

Optimization of Synthesis: Developing a high-yield, scalable, and cost-effective synthetic route is crucial for producing sufficient quantities for comprehensive biological evaluation.

-

In Vitro Biological Screening: A broad-based screening of this compound against a panel of cancer cell lines, bacterial and fungal strains, and in assays for anti-inflammatory and neuroprotective activity is warranted.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be essential for understanding its therapeutic potential and for guiding lead optimization.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives with modifications at various positions will help in identifying the key structural features required for optimal activity and selectivity.

-

In Vivo Efficacy and Safety Profiling: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicological profiles.

Conclusion

This compound represents an intriguing yet underexplored molecule within the pharmacologically rich class of phthalides. While direct evidence of its biological activity is currently limited, the well-established therapeutic properties of related compounds provide a strong rationale for its investigation as a potential therapeutic agent. This technical guide has consolidated the available chemical information, proposed a viable synthetic strategy, and outlined the most promising avenues for future research. It is hoped that this document will serve as a valuable resource and a catalyst for further exploration into the therapeutic potential of this compound and its derivatives.

References

- 1. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in natural phthalides: Distribution, chemistry, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. researchgate.net [researchgate.net]

- 5. Standardized Celery-Seed Extract [phthalides.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Methoxyphthalide: A Detailed Guide for Research and Development

This document provides a comprehensive guide for the synthesis of 6-methoxyphthalide, a valuable building block in medicinal chemistry and materials science. The following application notes and detailed protocols are designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust, validated methodologies. Two distinct and reliable synthetic pathways are presented, starting from readily available precursors: 3-methoxybenzoic acid and 3-methoxybenzyl alcohol.

Introduction: The Significance of this compound

Phthalides, or isobenzofuranones, are a class of lactones that form the core structure of numerous natural products and synthetic compounds with a wide range of biological activities. The methoxy-substituted phthalide, this compound, serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The strategic placement of the methoxy group on the aromatic ring significantly influences the molecule's electronic properties and reactivity, making it a versatile scaffold for further chemical modifications. The methoxy group is a common feature in many approved drugs, where it can enhance binding to biological targets and improve pharmacokinetic properties.[1]

This guide will explore two efficacious synthetic routes to this compound, providing not only step-by-step instructions but also the scientific rationale behind the chosen methodologies.

Strategy 1: Synthesis via Directed Ortho-Lithiation of 3-Methoxybenzoic Acid

This approach leverages the power of directed ortho-metalation (DoM), a highly regioselective method for the functionalization of aromatic rings.[2] The methoxy group in the starting material, 3-methoxybenzoic acid, is a moderate directing group. To enhance the efficiency and regioselectivity of the lithiation, the carboxylic acid is first converted to a more potent directing metalation group (DMG), a tertiary amide.[3][4] The subsequent ortho-lithiation and reaction with an electrophile, followed by cyclization, affords the desired phthalide.

Application Notes: The Rationale Behind the Ortho-Lithiation Strategy

The conversion of the carboxylic acid to an N,N-diethylamide is a critical first step. The amide functionality is a superior DMG compared to the carboxylate, as the carbonyl oxygen and the nitrogen lone pair can effectively chelate the lithium cation of the organolithium base, directing deprotonation to the adjacent ortho position.[3] This chelation-assisted deprotonation is highly specific, leading exclusively to the desired 2-lithiated intermediate.

The choice of n-butyllithium as the base is standard for such transformations, providing sufficient basicity to deprotonate the aromatic ring.[5] The reaction is performed at low temperatures (-78 °C) to prevent side reactions, such as nucleophilic attack on the amide carbonyl.

Paraformaldehyde serves as a convenient and effective source of formaldehyde for the introduction of the hydroxymethyl group at the lithiated position. The subsequent acidic workup protonates the resulting alkoxide and facilitates the cyclization of the intermediate ortho-(hydroxymethyl)benzamide to the final product, this compound.

Experimental Workflow: Directed Ortho-Lithiation

Caption: Workflow for the synthesis of this compound via directed ortho-lithiation.

Detailed Protocol: Synthesis of this compound via Ortho-Lithiation

Step 1: Synthesis of N,N-Diethyl-3-methoxybenzamide

-

To a stirred solution of 3-methoxybenzoic acid (15.2 g, 100 mmol) in dichloromethane (200 mL) at 0 °C, add thionyl chloride (14.3 g, 120 mmol) dropwise.

-

Add a catalytic amount of dimethylformamide (DMF, 2-3 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in dichloromethane (100 mL) and cool to 0 °C.

-

Slowly add a solution of diethylamine (14.6 g, 200 mmol) in dichloromethane (50 mL).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Wash the organic layer with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N,N-diethyl-3-methoxybenzamide as an oil, which can be used in the next step without further purification.

Step 2: Ortho-Lithiation and Hydroxymethylation

-

Under an inert atmosphere (Argon or Nitrogen) , dissolve N,N-diethyl-3-methoxybenzamide (10.4 g, 50 mmol) in anhydrous tetrahydrofuran (THF, 250 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.6 M in hexanes, 34.4 mL, 55 mmol) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting deep red solution at -78 °C for 1 hour.

-

Add dry paraformaldehyde (2.25 g, 75 mmol) portion-wise to the reaction mixture, ensuring the temperature remains below -70 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

Step 3: Cyclization and Purification

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl (50 mL).

-

Acidify the mixture to pH 2 with 2 M HCl.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous NaSO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white solid.[2][6][7][8][9]

Strategy 2: Synthesis from 3-Methoxybenzyl Alcohol via a Grignard Reagent

This classical organometallic approach involves the formation of a Grignard reagent from 3-methoxybenzyl bromide, followed by its reaction with formaldehyde to introduce a hydroxymethyl group.[10] The resulting diol is then oxidized to the desired lactone. This method is a robust alternative, particularly when ortho-lithiation proves challenging for a specific substrate.

Application Notes: The Rationale Behind the Grignard Strategy

The initial step involves the conversion of the benzylic alcohol to a bromide, which is a good substrate for Grignard reagent formation.[11] Phosphorus tribromide is an effective reagent for this transformation.

The formation of the Grignard reagent is a critical step that requires anhydrous conditions to prevent quenching of the highly basic organometallic species.[12] Diethyl ether is a common solvent for this reaction.

The Grignard reagent, a potent nucleophile, readily attacks the electrophilic carbonyl carbon of formaldehyde to form a new carbon-carbon bond.[13][14][15] An acidic workup is necessary to protonate the intermediate alkoxide.

The final step is the selective oxidation of the diol to the lactone. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for benzylic alcohols, making it well-suited for this transformation to avoid over-oxidation to the carboxylic acid.[16][17][18][19][20]

Experimental Workflow: Grignard Reaction

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Detailed Protocol: Synthesis of this compound via Grignard Reaction

Step 1: Synthesis of 3-Methoxybenzyl Bromide

-

To a stirred solution of 3-methoxybenzyl alcohol (13.8 g, 100 mmol) in anhydrous diethyl ether (200 mL) at 0 °C, add phosphorus tribromide (10.8 g, 40 mmol) dropwise.[11]

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Carefully pour the reaction mixture onto ice water (200 mL).

-

Separate the organic layer and wash it with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-methoxybenzyl bromide as a colorless oil, which should be used promptly in the next step.

Step 2: Grignard Reaction with Paraformaldehyde

-

Under an inert atmosphere (Argon or Nitrogen) , place magnesium turnings (2.67 g, 110 mmol) in a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel.

-

Add a small crystal of iodine to the flask.

-

Add a solution of 3-methoxybenzyl bromide (20.1 g, 100 mmol) in anhydrous diethyl ether (150 mL) to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Cool the Grignard reagent solution to 0 °C.

-

In a separate flask, prepare a slurry of dry paraformaldehyde (4.5 g, 150 mmol) in anhydrous diethyl ether (100 mL).

-

Slowly add the Grignard reagent solution to the paraformaldehyde slurry via cannula, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl (100 mL).

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous NaSO₄.

-

Filter and concentrate under reduced pressure to obtain crude 2-(hydroxymethyl)-3-methoxybenzyl alcohol.

Step 3: Oxidation to this compound

-

Dissolve the crude diol from the previous step in dichloromethane (200 mL).

-

Add activated manganese dioxide (43.5 g, 500 mmol) to the solution.

-

Stir the suspension vigorously at room temperature for 24-48 hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with dichloromethane.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to afford a white solid.[7][8][9]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the lactone ring, and the methoxy group protons. The chemical shifts and coupling patterns will be consistent with the this compound structure. |

| ¹³C NMR | Resonances for the carbonyl carbon of the lactone, the aromatic carbons (including the methoxy-substituted carbon), the methylene carbon of the lactone ring, and the methoxy carbon.[21][22][23] |

| IR Spectroscopy | A strong absorption band characteristic of the γ-lactone carbonyl group (typically around 1760 cm⁻¹), as well as bands corresponding to the C-O-C stretching of the ether and lactone, and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (C₉H₈O₃, MW: 164.16 g/mol ). |

| Melting Point | Comparison with the literature value for pure this compound. |

Safety and Handling

n-Butyllithium:

-

Hazards: Pyrophoric (ignites spontaneously in air), highly reactive with water and protic solvents, corrosive.

-

Precautions: Must be handled under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Wear a fire-retardant lab coat, safety glasses, and appropriate gloves. Work in a chemical fume hood. Keep a Class D fire extinguisher readily available.

Grignard Reagents:

-

Hazards: Highly flammable, reactive with water and protic solvents.

-

Precautions: All glassware must be thoroughly dried before use. The reaction should be conducted under an inert atmosphere. Avoid contact with water and sources of ignition. Wear appropriate personal protective equipment.

General Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle all organic solvents with care, avoiding inhalation and skin contact.

Conclusion

The two synthetic routes detailed in this guide provide reliable and scalable methods for the preparation of this compound. The choice between the directed ortho-lithiation and the Grignard-based strategy will depend on the availability of starting materials, the specific expertise of the researcher, and the desired scale of the synthesis. Both protocols have been designed to be robust and reproducible, providing a solid foundation for the synthesis of this important chemical intermediate in a research and development setting.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. How To [chem.rochester.edu]

- 3. uwindsor.ca [uwindsor.ca]

- 4. baranlab.org [baranlab.org]

- 5. benchchem.com [benchchem.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. physics.emu.edu.tr [physics.emu.edu.tr]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. nbinno.com [nbinno.com]

- 12. theochem.mercer.edu [theochem.mercer.edu]

- 13. homework.study.com [homework.study.com]

- 14. Formaldehyde when reacted with methyl magnesium bromide class 12 chemistry CBSE [vedantu.com]

- 15. Reaction of Formaldehyde with Magnesium Bromide (Grignard Reagent) What .. [askfilo.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. scilit.com [scilit.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. arkat-usa.org [arkat-usa.org]

Application Note: A Detailed Guide to the Synthesis of 6-Methoxyphthalide

Introduction